1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-
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Overview
Description
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- is a chemical compound with a unique structure that combines a sulfonic acid group with an aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- involves several steps. One common method includes the reaction of 4-aminobutane-1-sulfonic acid with 4-aminophenylbutylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Scientific Research Applications
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The aminophenyl group may also interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- can be compared with other similar compounds, such as:
4-aminobutane-1-sulfonic acid: This compound lacks the aminophenyl group, making it less versatile in certain applications.
4-[(4-aminophenyl)butylamino]-1-butanesulfonic acid: This is a closely related compound with similar properties but may differ in specific reactivity and applications .
Properties
CAS No. |
35079-64-2 |
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Molecular Formula |
C14H24N2O3S |
Molecular Weight |
300.42 g/mol |
IUPAC Name |
4-(4-amino-N-butylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C14H24N2O3S/c1-2-3-10-16(11-4-5-12-20(17,18)19)14-8-6-13(15)7-9-14/h6-9H,2-5,10-12,15H2,1H3,(H,17,18,19) |
InChI Key |
CSGNEKGWOJHKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCCS(=O)(=O)O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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